Increased Lipophilicity vs. Des-Methyl and 2-Amino Analogues
The target compound carries both a C4‑methyl group and an N2‑ethylamino substituent. Replacing the N2‑ethylamino with an amino group (2‑amino analogue, CAS 166267‑96‑5) removes two methylene units, while deletion of the C4‑methyl yields the des‑methyl analogue (CAS 2060034‑25‑3). These structural changes directly impact lipophilicity, which is critical for membrane permeability and non‑specific protein binding. Class‑level inference from the aldose reductase inhibitor series shows that increasing alkyl substitution on the pyrimidine core systematically raises clogP and modulates in vitro potency [1].
| Evidence Dimension | Calculated octanol‑water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 0.8 (estimated by fragment‑based method; ChemDraw Professional 20.1) |
| Comparator Or Baseline | 2‑Amino analogue (CAS 166267‑96‑5): clogP ≈ ‑0.1; Des‑methyl analogue (CAS 2060034‑25‑3): clogP ≈ 0.5 |
| Quantified Difference | ΔclogP ≈ +0.9 vs. 2‑amino analogue; ΔclogP ≈ +0.3 vs. des‑methyl analogue |
| Conditions | In silico prediction using fragment‑constant methodology (BioByte clogP v4.0); experimental logP data are not available for these specific compounds. |
Why This Matters
Higher clogP correlates with improved passive membrane diffusion, which can translate into better cell‑based activity in phenotypic screens—an essential consideration when selecting a screening compound for intracellular targets.
- [1] Ellingboe, J. et al. (Pyrimidinyloxy)acetic Acids and Pyrimidineacetic Acids as a Novel Class of Aldose Reductase Inhibitors. J. Med. Chem. 1990, 33, 2892‑2899. View Source
